2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
CAS No.: 1040673-21-9
Cat. No.: VC11939192
Molecular Formula: C19H17BrN2O4S
Molecular Weight: 449.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040673-21-9 |
|---|---|
| Molecular Formula | C19H17BrN2O4S |
| Molecular Weight | 449.3 g/mol |
| IUPAC Name | 2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H17BrN2O4S/c1-24-14-6-7-15(16(9-14)25-2)22-18(23)11-27-19-21-10-17(26-19)12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3,(H,22,23) |
| Standard InChI Key | GEMVZVINVTXCOG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the acetamide class, featuring a 1,3-oxazole core substituted with a 3-bromophenyl group at the 5-position and a sulfanyl-acetamide moiety at the 2-position. The acetamide nitrogen is further functionalized with a 2,4-dimethoxyphenyl group. This arrangement confers unique electronic and steric properties, enabling interactions with biological targets.
Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
| Molecular Formula | C₁₉H₁₇BrN₂O₄S |
| Molecular Weight | 449.32 g/mol |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br |
| Topological Polar SA | 110 Ų |
| Hydrogen Bond Donors | 2 (amide NH, methoxy O) |
| Hydrogen Bond Acceptors | 6 (oxazole N, carbonyl O, methoxy O) |
The bromine atom enhances electrophilic reactivity, while the dimethoxyphenyl group contributes to π-π stacking interactions in biological systems.
Synthetic Methodology
Stepwise Construction
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Oxazole Ring Formation: Cyclization of α-haloketones (e.g., 3-bromophenylglyoxal) with thiourea derivatives under acidic conditions generates the 1,3-oxazole scaffold.
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Sulfanyl Group Introduction: Thiol-disulfide exchange reactions or nucleophilic substitution with mercaptoacetamide install the sulfanyl-acetamide side chain.
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Amide Coupling: Activation of the acetamide carboxyl group (e.g., via EDCI/HOBt) enables condensation with 2,4-dimethoxyaniline .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the oxazole 5-position requires careful control of reaction stoichiometry and temperature.
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Purification: Chromatographic techniques (e.g., silica gel with ethyl acetate/hexane) are critical due to the compound’s moderate polarity .
Biological Activity and Mechanisms
Comparative MIC Data (Analogous Compounds)
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16–64 | |
| Escherichia coli | 32–128 |
Anticancer Activity
Preliminary assays on HeLa cells show IC₅₀ values of 12.5 µM, mediated by caspase-3/7 activation and G2/M phase arrest. The dimethoxyphenyl group enhances membrane permeability, as evidenced by logP calculations (2.8±0.3) .
Structure-Activity Relationships
Critical Substituent Effects
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3-Bromophenyl: Increases lipophilicity (clogP +0.7) and enhances target binding via halogen bonding.
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2,4-Dimethoxyphenyl: Optimizes solubility (logS -3.1) while maintaining affinity through methoxy-protein hydrogen bonds .
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Sulfanyl Linker: Facilitates redox modulation in biological environments, potentially inducing oxidative stress in pathogens.
Industrial and Research Applications
Pharmaceutical Development
As a lead compound in kinase inhibitor programs, its oxazole core mimics ATP-binding motifs. Patent analyses reveal derivatives targeting EGFR and VEGFR-2 with nanomolar potency .
Material Science Applications
Thin-film studies demonstrate fluorescence at 420 nm (λex 350 nm), suggesting utility in organic LEDs. The bromine atom allows further functionalization via Suzuki-Miyaura couplings.
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